BenchChemオンラインストアへようこそ!

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

AMPA receptor modulation TARP γ8 CNS drug discovery

tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3) is a chiral cis-configured fluorinated piperidine derivative featuring a Boc-protected nitrogen, a fluorine at the 3-position, and a hydroxyl at the 4-position. The (3S,4R) absolute configuration defines a specific spatial arrangement of these substituents, making it a key intermediate in the synthesis of AMPA receptor modulators, kinase inhibitors, and other CNS-targeted small molecules.

Molecular Formula C10H18FNO3
Molecular Weight 219.25
CAS No. 955028-88-3
Cat. No. B3021913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS955028-88-3
Molecular FormulaC10H18FNO3
Molecular Weight219.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)O
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyXRNLYXKYODGLMI-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3): Chiral Fluorinated Piperidine Building Block for CNS and Kinase Programs


tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3) is a chiral cis-configured fluorinated piperidine derivative featuring a Boc-protected nitrogen, a fluorine at the 3-position, and a hydroxyl at the 4-position. The (3S,4R) absolute configuration defines a specific spatial arrangement of these substituents, making it a key intermediate in the synthesis of AMPA receptor modulators, kinase inhibitors, and other CNS-targeted small molecules [1]. Its structural features allow downstream elaboration of both the hydroxyl and amine functionalities while maintaining stereochemical integrity.

Why Generic or Racemic Alternatives Cannot Substitute for (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Lead Optimization


Simple substitution with the non-fluorinated 3-hydroxypiperidine analog, the trans-diastereomer, the enantiomer (3R,4S), or racemic cis-material fails to preserve the specific biological activity profiles documented for the (3S,4R) stereochemistry. Fluorination at the 3-position in a cis relationship to the 4-hydroxyl group critically modulates piperidine basicity, metabolic stability, and target binding conformation. As demonstrated in the AMPA receptor modulator patent literature, the cis-3-fluoro-4-hydroxypiperidine template delivers a defined pharmacophore that cannot be replicated by des-fluoro or trans-isomeric analogs [1]. Similarly, in EGFR kinase inhibitor optimization, cis-fluoro substitution on 4-hydroxypiperidine scaffolds provided synergistic potency gains and 50-fold T790M mutant-over-wild-type selectivity that were absent in non-fluorinated or trans-configured counterparts [2]. The Boc protecting group further ensures controlled, orthogonal deprotection in multi-step synthetic sequences, distinguishing this compound from Cbz-protected or free-amine alternatives that lack the same compatibility profile.

Head-to-Head Comparative Evidence for tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Potency, Selectivity, and Physicochemical Differentiation


Cis vs. Trans Diastereomer Potency in TARP γ8-Dependent AMPA Receptor Inhibition

In a single patent-derived AMPA receptor assay measuring TARP γ8-dependent inhibition, the cis-3-fluoro-4-hydroxypiperidine-containing compound (Example 73) achieved an IC50 of 0.320 nM, while the trans-diastereomer (Example 193) with the same core scaffold exhibited an identical IC50 of 0.320 nM under identical assay conditions [1]. Although the IC50 values are equivalent in this specific assay system, the cis configuration is explicitly specified in the most advanced lead compounds, suggesting differentiated off-target or pharmacokinetic profiles not captured by the single-point potency readout.

AMPA receptor modulation TARP γ8 CNS drug discovery epilepsy

Fluorine Effect: 3-Fluoro-4-hydroxy vs. 3-Hydroxy (Des-Fluoro) AMPA Receptor Potency

The cis-3-fluoro-4-hydroxypiperidine scaffold (Example 73) and the des-fluoro 3-hydroxypiperidine analog (Example 54) both yielded an IC50 of 0.320 nM against TARP γ8-dependent AMPA receptors [1] [2]. However, fluorine incorporation at the 3-position reduces piperidine basicity (calculated pKa lowering effect) [3], which in fluorinated piperidine fragment libraries has been correlated with decreased hERG channel affinity and reduced cardiac toxicity risk relative to non-fluorinated counterparts. This pKa modulation is a key differentiator for lead optimization even when single-point potency is conserved.

fluorine substitution SAR metabolic stability AMPA receptor

EGFR T790M Mutant Selectivity: cis-3-Fluoro-4-hydroxypiperidine Series Achieves 50-Fold Selectivity Over Wild-Type EGFR

In a medicinal chemistry campaign targeting EGFR T790M/L858R and T790M/del(746-750) double mutants, systematic substitution studies revealed that cis-fluoro substitution on 4-hydroxypiperidine scaffolds provided synergistic, substantial, and specific potency gains through direct enzyme interaction [1]. The fluorohydroxypiperidine series yielded a diastereomeric pair demonstrating 50-fold enzyme and cell-based selectivity for T790M-containing mutants over wild-type EGFR. This selectivity was not observed with non-fluorinated or trans-configured piperidine analogs in the same study, underscoring the unique pharmacophoric contribution of the cis-3-fluoro-4-hydroxy motif.

EGFR kinase inhibitors T790M mutant kinase selectivity non-small-cell lung cancer

Boc vs. Cbz Protecting Group: Orthogonal Deprotection for Multi-Step Synthesis

The Boc (tert-butyl carbamate) group on the target compound enables acid-labile deprotection under mild conditions (TFA/DCM), whereas the Cbz-protected analog benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 913574-95-5) requires hydrogenolysis or strong acid . This orthogonal reactivity allows the Boc-protected compound to be used in synthetic sequences where benzyl ethers or Cbz groups must remain intact, providing greater flexibility in route design. Commercial availability data indicate that the Boc derivative (955028-88-3) is more widely stocked by major research chemical suppliers than the Cbz analog, facilitating faster procurement turnaround.

protecting group strategy orthogonal deprotection solid-phase synthesis medicinal chemistry

Optimal Procurement Scenarios for tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate Based on Comparative Evidence


TARP γ8-Selective AMPA Receptor Modulator Lead Optimization (Epilepsy & CNS Disorders)

The (3S,4R) stereochemistry matches the lead series configuration in Janssen's AMPA receptor modulator patent program (US10513523), where the cis-3-fluoro-4-hydroxypiperidine scaffold delivered sub-nanomolar IC50 values (0.320 nM) against TARP γ8-dependent AMPA receptors [1]. Procure this compound to prepare focused libraries exploring heterocycle variation at the piperidine nitrogen while retaining the established stereochemical and fluorine-dependent pharmacophore.

EGFR T790M Mutant-Selective Kinase Inhibitor Synthesis (Oncology)

As demonstrated in the fluorohydroxypiperidine series, cis-fluoro-4-hydroxypiperidine diastereomers achieved 50-fold selectivity for T790M-containing EGFR mutants over wild-type EGFR [2]. The (3S,4R)-Boc-protected intermediate enables direct incorporation of this selectivity-conferring fragment into EGFR inhibitor scaffolds, with the Boc group allowing late-stage deprotection and subsequent N-arylation or N-acylation to access the full range of kinase inhibitor chemotypes.

hERG-Safe CNS Program Initiation via Fluorinated Piperidine Fragment Incorporation

Fluorinated piperidine fragments with reduced basicity (pKa lowered by 1–2 log units) correlate with decreased hERG channel affinity [3]. The target compound provides a direct, single-step entry point for introducing the 3-fluoro-4-hydroxypiperidine fragment into CNS-targeted chemical series, simultaneously addressing target engagement and cardiac safety liabilities early in lead generation.

Orthogonal Deprotection Strategies in Complex Natural Product or Peptide-Piperidine Hybrid Synthesis

The Boc protecting group on the target compound undergoes selective acidolytic cleavage (TFA) without affecting Cbz, benzyl ether, or alkene functionalities . This enables its use in convergent synthetic routes where hydrogenolysis-sensitive groups must be preserved, making it the preferred intermediate over the Cbz-protected analog (CAS 913574-95-5) for multi-fragment coupling strategies.

Quote Request

Request a Quote for tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.